molecular formula C23H31O3P B2914289 (R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1338454-38-8

(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No. B2914289
M. Wt: 386.472
InChI Key: JPJPMJVRCYAVEU-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a tert-butyl group, a diisopropoxyphenyl group, and a benzo[d][1,3]oxaphosphole group. The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations . The diisopropoxyphenyl group is a type of aryl ether, which are commonly used as protecting groups in organic synthesis. The benzo[d][1,3]oxaphosphole group is a type of heterocyclic compound, which are often found in many important natural products and pharmaceuticals.


Molecular Structure Analysis

The tert-butyl group is a bulky group that can influence the stereochemistry of the compound . The diisopropoxyphenyl group could potentially participate in π-π interactions due to the aromatic ring. The benzo[d][1,3]oxaphosphole group is a heterocycle, which can have interesting electronic properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups present and their interactions. For example, the presence of the tert-butyl group could potentially increase the hydrophobicity of the compound .

Scientific Research Applications

The tert-butyl group is a common moiety in organic chemistry and biology . It has a unique reactivity pattern due to its crowded structure . Here are some general applications of the tert-butyl group:

  • Chemical Transformations : The tert-butyl group is often used in chemical transformations due to its unique reactivity pattern . It can participate in a variety of reactions, providing a means to manipulate the structure of a molecule .

  • Biosynthetic and Biodegradation Pathways : The tert-butyl group is relevant in nature and has implications in biosynthetic and biodegradation pathways . It can be incorporated into biological molecules and can also be removed during the metabolism of these molecules .

  • Biocatalytic Processes : The tert-butyl group can potentially be used in biocatalytic processes . Its unique reactivity could be exploited to catalyze certain biological reactions .

properties

IUPAC Name

(3R)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31O3P/c1-15(2)25-18-11-9-12-19(26-16(3)4)21(18)17-10-8-13-20-22(17)27(14-24-20)23(5,6)7/h8-13,15-16H,14H2,1-7H3/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJPMJVRCYAVEU-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OCP3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OC[P@@]3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

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